molecular formula C15H19NO5 B2872246 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid CAS No. 1205750-69-1

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Cat. No.: B2872246
CAS No.: 1205750-69-1
M. Wt: 293.319
InChI Key: HWPWJFUAHCTERA-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazepine Research

The exploration of benzoxazepine derivatives began in the mid-20th century, driven by interest in their structural novelty and potential pharmacological applications. Early work focused on synthesizing seven-membered heterocyclic systems containing both oxygen and nitrogen atoms, with researchers recognizing their conformational flexibility as advantageous for drug design. The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 20th century revolutionized synthetic strategies for nitrogen-containing heterocycles, enabling precise functionalization of the benzoxazepine core. By the 2000s, studies such as those by Díaz-Gavilán et al. demonstrated the anticancer potential of 1,4-benzoxazepine derivatives against breast cancer cell lines, marking a pivotal shift toward targeted therapeutic applications. Recent advances in coupling reagents, including the use of (o-CF₃PhO)₃P for direct cyclization reactions, have further streamlined benzoxazepine synthesis.

Significance in Heterocyclic Chemistry Research

The 1,4-benzoxazepine scaffold occupies a unique niche in heterocyclic chemistry due to:

Electronic Features

  • Oxygen at position 1 and nitrogen at position 4 create an electron-rich aromatic system
  • The Boc group enhances solubility in organic solvents while protecting the secondary amine during synthetic transformations

Synthetic Versatility

  • Carboxylic acid substituents at position 8 enable diverse derivatization through amidation, esterification, or metal-catalyzed cross-coupling
  • Conformational flexibility allows adaptation to enzymatic binding pockets in biological targets

Comparative Reactivity
Table 1: Key reactivity differences between benzoxazepines and related heterocycles

Feature 1,4-Benzoxazepines Benzodiazepines Benzoxazines
Ring Strain Moderate Low High
N-Protection Stability Excellent (Boc) Good Variable
Functionalization Sites 3,7,8-positions Limited 2,4-positions

Data synthesized from

Structural Classification within Seven-Membered Heterocyclic Systems

The compound belongs to the 1,4-benzoxazepine subclass characterized by:

Core Architecture

  • Benzene fused to a seven-membered oxazepine ring
  • Oxygen atom at position 1, nitrogen at position 4 (IUPAC numbering)
  • Partial saturation at positions 2,3,4,5 (tetrahydro configuration)

Substituent Configuration

  • tert-Butoxycarbonyl group at position 4
  • Carboxylic acid moiety at position 8
  • Chair-like conformation of the saturated ring segment

Stereochemical Considerations

  • Non-planar structure due to tetrahydro ring component
  • Axial chirality possible at positions 3 and 5, though most synthetic routes produce racemic mixtures

Research Importance of the 1,4-Benzoxazepine Scaffold

This scaffold has become indispensable in medicinal chemistry research due to:

Drug Discovery Applications

  • Demonstrated IC₅₀ values <1 μM against MCF-7 breast cancer cells in Boc-protected derivatives
  • Capacity for structural diversification at three reactive centers (Boc group, carboxylic acid, and unsaturated benzene ring)

Synthetic Advantages

  • Boc protection allows orthogonal deprotection strategies in multi-step syntheses
  • Carboxylic acid moiety facilitates salt formation for improved pharmacokinetic properties

Mechanistic Probes

  • Used to study cytochrome P450 interactions due to electron-rich aromatic system
  • Serves as a model compound for investigating heterocyclic ring contraction/expansion mechanisms

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-8-10(13(17)18)4-5-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPWJFUAHCTERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-69-1
Record name 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by the addition of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. This property makes it useful in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Molecular Formula Mol. Wt. Core Structure Functional Groups CAS/Identifier
Target Compound C₁₁H₁₇NO₃ (disputed) 211.26 Benzoxazepine Boc, Carboxylic acid EN300-748747
Benzodiazepine Analog () C₁₅H₂₀N₂O₄ 292.34 Benzodiazepine Boc, Carboxylic acid EN300-26675724
(2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid C₈H₅NO₃ 163.13 Furan-propene Cyano, Carboxylic acid EN300-748747
1-(Morpholin-4-yl)ethan-1-one C₆H₁₁NO₂ 129.16 Morpholine Ketone, Morpholine ring EN300-4201588

Key Observations:

Core Heterocycle Differences :

  • The target benzoxazepine (O and N in the ring) is less lipophilic than the benzodiazepine analog (two N atoms) due to oxygen’s electronegativity .
  • Benzodiazepines are widely studied for CNS applications, whereas benzoxazepines are less explored but valued for metabolic stability .

Functional Group Impact: The Boc group in the target compound offers acid-labile protection, unlike the ketone in 1-(morpholin-4-yl)ethan-1-one, which is more reactive toward nucleophiles . The carboxylic acid in the target compound enhances solubility in polar solvents compared to the cyano group in (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid, which contributes to planarity and conjugation .

Molecular Weight and Applications :

  • The target compound (211.26 g/mol) is smaller than the benzodiazepine analog (292.34 g/mol), suggesting better bioavailability for drug delivery .
  • Halogenated pyridines (e.g., 5-chloro-2-fluoro-3-iodopyridine in ) are smaller (Mol. Wt. ~257.4) and used in cross-coupling reactions, unlike the target’s focus on peptide-like modifications .

Highlights:

  • The target compound’s Boc group allows selective deprotection, enabling stepwise synthesis of complex molecules. This contrasts with morpholinyl ketones, which lack such tunability .

Biological Activity

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data tables that summarize key findings.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 1205750-69-1
  • MDL Number : MFCD14582636

The compound features a benzoxazepine structure which is known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that benzoxazepine derivatives exhibit promising anticancer activities. A study focusing on related compounds has shown that modifications on the benzoxazepine ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents have demonstrated IC50 values in the micromolar range against breast and colon cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzoxazepine derivatives. Some studies have indicated that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazepines have been explored in various models. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazepine derivatives and tested their activity against human cancer cell lines. The results showed that one derivative exhibited an IC50 of 5 µM against MCF-7 breast cancer cells, indicating significant anticancer potential.

Study 2: Neuroprotection

A study investigated the neuroprotective effects of a related compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results demonstrated a reduction in cell death by approximately 40% when treated with the compound at a concentration of 10 µM.

Study 3: Inflammation Reduction

In vivo studies using a rat model of arthritis showed that administration of a benzoxazepine derivative led to a significant reduction in paw swelling and inflammatory markers compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 5 µM (MCF-7)
Neuroprotection40% reduction in cell death
Anti-inflammatoryReduction in paw swelling

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50 Value
Benzoxazepine Derivative AAnticancer5 µM
Benzoxazepine Derivative BNeuroprotectionNot specified
Benzoxazepine Derivative CAnti-inflammatoryNot specified

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